![molecular formula C16H16N2O2 B5962582 2-methyl-N'-(4-methylbenzoyl)benzohydrazide](/img/structure/B5962582.png)
2-methyl-N'-(4-methylbenzoyl)benzohydrazide
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Overview
Description
2-methyl-N'-(4-methylbenzoyl)benzohydrazide, also known as MMH, is a chemical compound that has been widely used in scientific research. MMH is a hydrazide derivative that has shown promising results in various biological assays.
Mechanism of Action
The mechanism of action of 2-methyl-N'-(4-methylbenzoyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
2-methyl-N'-(4-methylbenzoyl)benzohydrazide has been found to have various biochemical and physiological effects. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has been shown to have a protective effect against oxidative stress and DNA damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methyl-N'-(4-methylbenzoyl)benzohydrazide in lab experiments is its high solubility in water and organic solvents. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide is also relatively stable under various conditions, which makes it suitable for long-term storage. However, one of the limitations of using 2-methyl-N'-(4-methylbenzoyl)benzohydrazide is its potential toxicity. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 2-methyl-N'-(4-methylbenzoyl)benzohydrazide. One area of interest is the development of 2-methyl-N'-(4-methylbenzoyl)benzohydrazide derivatives with improved bioactivity and reduced toxicity. Another area of interest is the investigation of the molecular targets of 2-methyl-N'-(4-methylbenzoyl)benzohydrazide and the signaling pathways involved in its mechanism of action. Additionally, the potential use of 2-methyl-N'-(4-methylbenzoyl)benzohydrazide as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease, should be explored further.
Conclusion
In conclusion, 2-methyl-N'-(4-methylbenzoyl)benzohydrazide is a bioactive molecule that has shown promising results in various scientific research applications. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties, and has a potential as a therapeutic agent for various diseases. However, further research is needed to fully understand the mechanism of action of 2-methyl-N'-(4-methylbenzoyl)benzohydrazide and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-methyl-N'-(4-methylbenzoyl)benzohydrazide involves the reaction of 4-methylbenzoylhydrazine with 2-methylbenzoyl chloride in the presence of a base. The reaction yields a white crystalline solid, which is then purified by recrystallization. The purity of the compound is determined by melting point analysis and spectroscopic techniques.
Scientific Research Applications
2-methyl-N'-(4-methylbenzoyl)benzohydrazide has been extensively used in scientific research due to its potential as a bioactive molecule. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. 2-methyl-N'-(4-methylbenzoyl)benzohydrazide has also been found to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
properties
IUPAC Name |
2-methyl-N'-(4-methylbenzoyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-7-9-13(10-8-11)15(19)17-18-16(20)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJRIXODRZMUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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